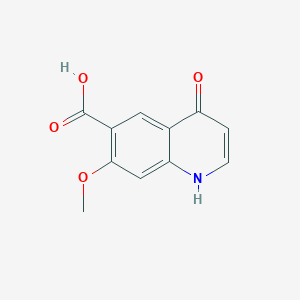

7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid

CAS No.: 417721-34-7

Cat. No.: VC3972034

Molecular Formula: C11H9NO4

Molecular Weight: 219.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 417721-34-7 |

|---|---|

| Molecular Formula | C11H9NO4 |

| Molecular Weight | 219.19 g/mol |

| IUPAC Name | 7-methoxy-4-oxo-1H-quinoline-6-carboxylic acid |

| Standard InChI | InChI=1S/C11H9NO4/c1-16-10-5-8-6(4-7(10)11(14)15)9(13)2-3-12-8/h2-5H,1H3,(H,12,13)(H,14,15) |

| Standard InChI Key | MSZYWVOSDXCACV-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C2C(=O)C=CNC2=C1)C(=O)O |

| Canonical SMILES | COC1=C(C=C2C(=O)C=CNC2=C1)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular formula of 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid is C₁₁H₉NO₄, with a molecular weight of 219.19 g/mol . Key structural features include:

-

Methoxy group (-OCH₃) at position 7, enhancing lipophilicity and influencing electronic distribution.

-

4-Oxo group (=O) at position 4, contributing to hydrogen-bonding capabilities and tautomeric equilibria.

-

Carboxylic acid (-COOH) at position 6, enabling salt formation and pH-dependent solubility.

The IUPAC name, 7-methoxy-4-oxo-1H-quinoline-6-carboxylic acid, reflects its substitution pattern and oxidation state .

Spectroscopic and Computational Data

-

3D Conformation: The planar quinoline core allows for π-π stacking interactions, while the carboxylic acid and oxo groups introduce polar regions (Figure 1) .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₁H₉NO₄ | |

| Molecular Weight | 219.19 g/mol | |

| Calculated LogP (Lipophilicity) | ~1.2 (estimated) | |

| Hydrogen Bond Donors/Acceptors | 2/5 |

Synthetic Routes and Reactivity

Functionalization Strategies

-

N-Alkylation: Introducing alkyl chains at the N1 position (e.g., pentyl groups) enhances membrane permeability, as demonstrated in related CB2 receptor ligands .

-

Halogenation: Chlorination at positions 6 or 8 modulates electronic effects and bioactivity .

Table 2: Synthetic Modifications of 4-Oxo-1,4-dihydroquinolines

| Modification Site | Example Substituent | Biological Impact | Source |

|---|---|---|---|

| N1 | Pentyl | ↑ CB2 receptor affinity | |

| C2 | Methyl/Phenyl | ↓ Metabolic degradation | |

| C7 | Methoxy | ↑ Solubility and stability |

Applications in Medicinal Chemistry and Drug Development

Lead Optimization

-

Bioisosteric Replacement: Replacing the 3-carboxamide group (common in CB2 ligands) with a 6-carboxylic acid could alter target selectivity.

-

Prodrug Design: Esterification of the carboxylic acid may improve oral bioavailability.

Computational Modeling

Molecular docking studies predict favorable interactions with CB2 receptors, particularly through hydrogen bonding with Ser285 and hydrophobic contacts with Val261 .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume